
2-fluoro-N'-phenylbenzohydrazide
Overview
Description
2-fluoro-N’-phenylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a fluorine atom attached to the benzene ring and a phenyl group attached to the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-phenylbenzohydrazide typically involves the reaction of 2-fluorobenzoyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-N’-phenylbenzohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The fluorine atom at the ortho position facilitates nucleophilic displacement under specific conditions. For example:
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Reaction with amines : At 120°C in DMSO using Pr<sub>2</sub>NEt as base, primary/secondary amines undergo substitution within 18 hours (100% conversion) .
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Oxygen nucleophiles : Phenols react in DMF at 80°C with KO<sup>t</sup>Bu (6 hours, 100% conversion) .
Key factors influencing S<sub>N</sub>Ar reactivity :
Parameter | Effect on Reactivity |
---|---|
Electron-withdrawing groups | Enhances leaving group ability |
Polar aprotic solvents | Accelerates reaction rate |
Elevated temperatures | Reduces reaction time |
Condensation Reactions
The hydrazide group participates in acid-catalyzed condensations:
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With aldehydes :
Benzaldehyde reacts via copper-catalyzed coupling (Cu(OTf)<sub>2</sub>, CH<sub>3</sub>CN, 0°C) to form N',N'-diaryl acylhydrazines (75% yield) .
Reductive Cyclodehydration
Nitro-containing derivatives undergo metal-mediated transformations:
Comparative metal efficiency :
Metal | Equiv | Yield (%) |
---|---|---|
In | 4 | 91 |
Sn | 4 | 96 |
Fe | 10 | 68 |
Oxidative Coupling
Copper catalysts enable C–N bond formation:
Biological Activity Modulation
Structural modifications impact pharmacological properties:
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COX-2 inhibition :
4-Fluoro substitution at benzohydrazide improves selectivity (26.3% COX-2 inhibition vs 9.5% COX-1) .
Mechanistic Insights
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Fluorine's electron-withdrawing effect activates the benzene ring for electrophilic attacks
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Hydrazide NH groups participate in hydrogen-bond-assisted cyclizations
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Copper mediates single-electron transfer mechanisms in oxidative couplings
Analytical Validation
Reaction progress is monitored by:
This compound's versatility in metal-catalyzed reactions, nucleophilic substitutions, and bioactivity-modifying transformations makes it valuable for pharmaceutical and materials science applications .
Scientific Research Applications
Chemistry
- Synthesis of Complex Molecules : 2-Fluoro-N'-phenylbenzohydrazide is utilized as an intermediate in organic synthesis, particularly in the preparation of azo compounds and other hydrazine derivatives. Its ability to participate in various chemical reactions makes it a valuable reagent for chemists looking to create novel compounds.
Biology
- Biological Studies : The compound has been investigated for its effects on cellular processes. Its interactions with biological molecules make it a useful tool in biochemical research, particularly in understanding enzyme functions and cellular pathways.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. This property is particularly useful in studying metabolic processes and drug interactions.
Medicine
- Pharmaceutical Research : The compound is being explored for its potential therapeutic properties. Studies have shown that it may inhibit certain enzymes involved in disease pathways, making it a candidate for drug development aimed at treating conditions such as inflammation or cancer .
- Cyclooxygenase (COX) Inhibition : Recent studies have focused on derivatives of N-phenylbenzohydrazide, revealing moderate inhibitory activity against COX enzymes, which are critical targets in anti-inflammatory drug development. The presence of specific substituents on the phenyl ring significantly influences the selectivity and potency of these inhibitors .
Material Science
- Development of New Materials : The unique chemical structure of this compound allows for the creation of materials with enhanced stability and functionality. Its applications in polymer science and materials engineering are being explored, particularly for developing advanced materials with specific properties tailored for industrial use .
Case Studies
Mechanism of Action
The mechanism of action of 2-fluoro-N’-phenylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-fluorobenzohydrazide
- N’-phenylbenzohydrazide
- 2-fluoro-N’-methylbenzohydrazide
Uniqueness
2-fluoro-N’-phenylbenzohydrazide is unique due to the presence of both a fluorine atom and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the phenyl group can contribute to its binding interactions with molecular targets.
Properties
IUPAC Name |
2-fluoro-N'-phenylbenzohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJAWZALRXVTJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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